2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid
Description
Properties
IUPAC Name |
2-(1-phenylimidazol-2-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-10(15)8-16-11-12-6-7-13(11)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARBXBJPIXMXOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
Nucleophilic Substitution with Haloacetic Acid Derivatives
Reaction of 1-Phenylimidazole-2-thiol with Bromoacetic Acid
A widely reported method involves reacting 1-phenylimidazole-2-thiol with bromoacetic acid in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetone at 50–80°C for 6–12 hours.
- 1-Phenylimidazole-2-thiol (5 mmol) and bromoacetic acid (6 mmol) are dissolved in 20 mL DMF .
- K₂CO₃ (10 mmol) is added, and the mixture is stirred at 60°C for 8 hours.
- The product is precipitated by pouring the reaction mixture into ice water, filtered, and recrystallized from ethanol.
Yield : 65–75%.
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85–7.45 (m, 5H, Ar-H), 4.20 (s, 2H, CH₂), 3.95 (s, 2H, SCH₂).
- FT-IR (KBr) : 1705 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H, absent in product).
Chloroacetic Acid Alkylation
Chloroacetic acid offers a cost-effective alternative, though longer reaction times (12–24 hours) are required. Solvent-free conditions have been explored to enhance atom economy.
- 1-Phenylimidazole-2-thiol (5 mmol) and chloroacetic acid (6 mmol) are ground with K₂CO₃ (10 mmol) in a mortar.
- The mixture is heated at 80°C for 24 hours under solvent-free conditions.
- The crude product is washed with cold water and purified via column chromatography (ethyl acetate/hexane).
Coupling Agent-Mediated Synthesis
Dicyclohexylcarbodiimide (DCC) Activation
For substrates sensitive to strong bases, carbodiimide-mediated coupling ensures mild reaction conditions. This method is advantageous when using acid-labile protecting groups.
- 1-Phenylimidazole-2-thiol (5 mmol) and bromoacetic acid (6 mmol) are dissolved in 15 mL dry THF .
- DCC (6 mmol) is added at 0°C, and the reaction is stirred at room temperature for 12 hours.
- N,N-Dicyclohexylurea is filtered off, and the filtrate is concentrated under reduced pressure.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Bromoacetic Acid/K₂CO₃ | DMF, 60°C, 8 h | 65–75 | High yield; short reaction time | Requires polar aprotic solvent |
| Chloroacetic Acid (solvent-free) | 80°C, 24 h | 58–62 | Eco-friendly; no solvent | Lower yield; longer duration |
| DCC-Mediated Coupling | THF, rt, 12 h | 70–78 | Mild conditions; avoids strong bases | Costly reagents; purification challenges |
Mechanistic Insights
Thiol Alkylation Pathway
The reaction proceeds via deprotonation of the thiol group by the base, generating a thiolate ion. Nucleophilic attack on the α-carbon of haloacetic acid forms the thioether bond. Steric hindrance from the phenyl group at N1 directs substitution to the C2 position of the imidazole.
Purification and Characterization
Chromatographic Techniques
Industrial-Scale Considerations
Emerging Methodologies
Microwave-Assisted Synthesis
Preliminary studies indicate that microwave irradiation (100°C, 30 min) accelerates thioether formation, achieving 68% yield with reduced energy input.
Enzymatic Catalysis
Lipase-catalyzed alkylation in ionic liquids is under investigation to enhance stereoselectivity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Imidazole Ring
The electron-rich imidazole ring undergoes electrophilic substitution, particularly at the N1 and C2 positions. Key reactions include:
a. Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) yields N-alkylated derivatives. For example:
Conditions :
-
Temperature: 60–80°C
-
Yield: 65–78%
b. Acylation
Acetic anhydride or acetyl chloride facilitates N-acylation under reflux in dichloromethane:
Typical Yield : 70–85%
Sulfanyl Group Reactivity
The thioether (-S-) linkage participates in redox and substitution reactions:
a. Oxidation to Sulfone
Treatment with hydrogen peroxide (H₂O₂) or m-CPBA in acetic acid converts the sulfanyl group to a sulfone:
Conditions :
-
H₂O₂ (30%), 12–24 hr, RT
-
Yield: 55–60%
b. Disulfide Formation
Oxidative coupling with iodine generates a disulfide bond:
Yield : 40–50%
Carboxylic Acid Functionalization
The acetic acid moiety undergoes standard acid-derived reactions:
a. Esterification
Reaction with methanol/H₂SO₄ produces the methyl ester:
Conditions : Reflux, 4 hr
Yield : 85–90%
b. Amide Formation
Coupling with amines via EDC/HOBt yields acetamide derivatives:
Typical Amines : Benzylamine, aniline
Yield : 60–75%
Cycloaddition and Cross-Coupling Reactions
The imidazole ring facilitates transition-metal-catalyzed reactions:
a. Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at C4/C5 positions:
Conditions : Dioxane/H₂O, 80°C
Yield : 50–65%
pH-Dependent Tautomerism
The imidazole ring exhibits pH-sensitive tautomerism, influencing reactivity:
| pH Range | Dominant Tautomer | Reactivity Implications |
|---|---|---|
| < 6 | 1H-imidazolium | Enhanced electrophilicity at C2 |
| 6–8 | 1H/3H equilibrium | Balanced nucleophilic/electrophilic sites |
| > 8 | 3H-imidazolate | Increased nucleophilicity at N1 |
Key Observation : Alkaline conditions favor N-alkylation, while acidic conditions promote electrophilic substitution at C2 .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylimidazole derivative | 65–78 |
| Sulfone Formation | H₂O₂, AcOH, RT | Sulfone analog | 55–60 |
| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | 85–90 |
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, dioxane/H₂O | Aryl-substituted derivative | 50–65 |
Degradation Pathways
Prolonged exposure to UV light or strong oxidizers (e.g., KMnO₄) leads to:
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. It is utilized in the development of pharmaceuticals and agrochemicals due to its unique structural features, which allow it to participate in various chemical reactions, including oxidation, reduction, and substitution.
Synthetic Routes
Common synthetic methods include cyclization reactions involving amido-nitriles and nickel catalysts, which facilitate the formation of the imidazole ring. Industrially, continuous flow reactors are employed for large-scale synthesis to ensure consistent quality and yield.
Biological Applications
Enzyme Inhibition
Research indicates that 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid may function as an enzyme inhibitor or modulator. The imidazole ring can interact with various biological targets, making it a candidate for drug development aimed at treating conditions like inflammation and microbial infections .
Therapeutic Potential
Several studies have explored its therapeutic properties:
- Anti-inflammatory Activity: Investigations into its anti-inflammatory effects have shown promise in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) by acting on specific cellular pathways .
- Antimicrobial and Anticancer Activities: The compound has been evaluated for its antimicrobial properties against pathogens like Mycobacterium tuberculosis and has demonstrated anticancer activity in vitro .
Material Science
Development of Functional Materials
In materials science, this compound is being studied for its potential to develop materials with specific properties, such as conductivity and catalytic activity. These applications are particularly relevant in the production of sensors and electronic devices.
Case Studies
Mechanism of Action
The mechanism of action of 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The phenyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The sulfanylacetic acid moiety can participate in redox reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Analysis
- Electronic Effects: Fluorinated derivatives (e.g., 4-fluorophenyl in ) exhibit enhanced electronegativity, improving interactions with biological targets via halogen bonding.
Steric and Lipophilic Considerations :
Functional Group Reactivity :
Synthetic Accessibility :
Biological Activity
2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid is an imidazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of imidazole-containing compounds known for their pharmaceutical potential, particularly in antimicrobial, antifungal, and anticancer applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.
Chemical Structure and Properties
The structure of this compound includes an imidazole ring and a sulfanyl group, contributing to its unique chemical reactivity and biological properties. The presence of the phenyl group enhances its interaction with biological targets.
Chemical Formula: C11H10N2O2S
CAS Number: 99984-77-7
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial and antifungal activities. Specifically, this compound has shown promising results in inhibiting various bacterial strains.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 20–40 µM | |
| Escherichia coli | 40–70 µM | |
| Klebsiella pneumoniae | Notable inhibition |
The compound's activity against multi-drug resistant strains highlights its potential as a therapeutic agent in combating antibiotic resistance.
Anticancer Activity
Studies have also explored the anticancer properties of imidazole derivatives. For example, certain derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that the compound may interfere with cancer cell proliferation.
Table 2: Anticancer Efficacy
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the specific pathways involved.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The imidazole ring can act as a ligand for metal ions in enzyme active sites, disrupting normal enzymatic function.
- Receptor Modulation : The compound may modulate receptor activity involved in inflammatory responses or cell proliferation.
- Redox Reactions : The sulfanyl group may participate in redox reactions, influencing cellular oxidative stress levels.
Case Studies
A notable study conducted by Foroumadi et al. (2020) examined the synthesis and antibacterial activity of several imidazole derivatives, including variations of this compound. The study highlighted the compound's effectiveness against resistant strains of Helicobacter pylori, a common pathogen associated with gastric ulcers .
Another investigation focused on the compound's anti-inflammatory properties, revealing that it could reduce pro-inflammatory cytokine levels in vitro, suggesting a potential role in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
